Cenicriviroc Sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cenicriviroc Sulfone is a derivative of Cenicriviroc, an experimental drug candidate for the treatment of HIV infection . It is an inhibitor of CCR2 and CCR5 receptors, which allows it to function as an entry inhibitor, preventing the virus from entering into a human cell .
Synthesis Analysis
The synthesis of sulfones, including this compound, often involves the oxidation of sulfides . Recent developments in the field of sustainable sulfone synthesis have been summarized, including advances and existing limitations in traditional approaches towards sulfones .Molecular Structure Analysis
The molecular structure of this compound has been studied using techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Magnetic Resonance Imaging (MRI) . The molecular formula of this compound is C41H52N4O5S .Chemical Reactions Analysis
This compound’s chemical reactions have been studied in the context of its role as a potent antagonist of the chemokine coreceptors 5 and 2 (CCR5/CCR2), which blocks HIV-1 entry . Recent advances in catalytic desulfitative functionalizations have opened a new area of research .Physical And Chemical Properties Analysis
This compound has a molecular weight of 712.96 .Applications De Recherche Scientifique
Cenicriviroc (CVC) has been evaluated for treating liver fibrosis in adults with nonalcoholic steatohepatitis (NASH). The CENTAUR study found that CVC had an antifibrotic effect without impacting steatohepatitis (Ratziu et al., 2020).
Another study on CVC for NASH with liver fibrosis found that it led to significant improvement in fibrosis without worsening steatohepatitis, highlighting its potential as an antifibrotic therapy (Friedman et al., 2018).
In terms of pharmacokinetics and safety, CVC was evaluated in participants with mild or moderate hepatic impairment. The study suggested that CVC can be used in patients with mild-to-moderate hepatic impairment (Lefebvre et al., 2016).
CVC has also shown potential in inhibiting viral infections. One study demonstrated that sulfonic acid polymers, including CVC, could inhibit respiratory syncytial virus (RSV) and influenza A virus, indicating a broader application in antiviral therapy (Ikeda et al., 1994).
The dual CCR5 and CCR2 inhibitor CVC does not redistribute HIV into extracellular space, suggesting a unique mechanism of action in HIV therapy compared to other CCR5 inhibitors (Kramer et al., 2015).
CVC has shown in vitro activity against SARS-CoV-2, suggesting its potential utility in treating COVID-19 patients, particularly in managing excessive immune activation (Okamoto et al., 2020).
CVC's cerebrospinal fluid exposure was assessed in HIV-positive individuals with cognitive impairment, demonstrating its potential in managing cognitive disorders in persons with HIV (Alagaratnam et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Cenicriviroc Sulfone is currently being evaluated in clinical trials for its potential role in future pharmacotherapy for conditions like Non-alcoholic Steatohepatitis (NASH) with fibrosis . The results from these trials will provide valuable insights into the therapeutic potential of this compound.
Propriétés
IUPAC Name |
8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N4O5S/c1-5-7-22-49-23-24-50-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)51(47,48)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVMNAUMMNWXGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)CC5=CN=CN5CCC)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H52N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.